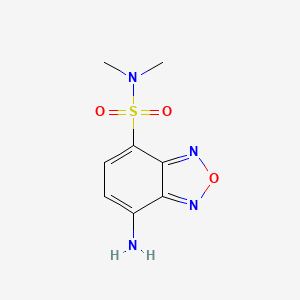

4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-amino-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O3S/c1-12(2)16(13,14)6-4-3-5(9)7-8(6)11-15-10-7/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHMJRAHRITJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659820 | |

| Record name | 7-Amino-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147611-83-4 | |

| Record name | 7-Amino-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2), a versatile fluorogenic compound with applications in biological imaging, drug development, and analytical chemistry.[1] This document provides a comprehensive overview of the synthetic route, detailed experimental protocols for key transformations, and a summary of relevant quantitative data.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process commencing from commercially available 4-chloro-7-nitro-2,1,3-benzoxadiazole. The pathway involves the formation of a key intermediate, 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F), followed by a nucleophilic aromatic substitution to introduce the final amino group.

The logical synthesis progression is as follows:

-

Formation of the Benzoxadiazole Core : Starting with a suitable substituted aniline, the 2,1,3-benzoxadiazole ring system is formed. A common commercially available starting material for derivatives of this class is 4-chloro-7-nitro-2,1,3-benzoxadiazole.

-

Introduction of the Sulfonyl Group : A sulfonyl chloride group is introduced onto the benzoxadiazole ring, a key step for the subsequent formation of the sulfonamide.

-

Formation of the Dimethylaminosulfonyl Group : The sulfonyl chloride intermediate is reacted with dimethylamine to yield the N,N-dimethylaminosulfonyl moiety.

-

Introduction of a Leaving Group at the 7-Position : A fluorine atom is typically introduced at the 7-position to facilitate the final amination step. This leads to the formation of the key intermediate, 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F).[2][3]

-

Amination : The final step involves the nucleophilic aromatic substitution of the fluorine atom in DBD-F with ammonia to yield the target molecule, this compound.

The overall transformation can be visualized as a multi-step synthetic workflow.

Figure 1: Proposed synthetic pathway for DBD-NH2.

Detailed Experimental Protocols

While a complete, end-to-end experimental protocol for the synthesis of DBD-NH2 is not available in a single source, the following procedures are based on established methods for the synthesis of the key intermediate DBD-F and related compounds.

Step 1: Synthesis of 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F)

The synthesis of DBD-F is a critical step and has been reported in the literature as a precursor for various fluorogenic probes.[2][3] A plausible route to DBD-F starts from 4-chloro-7-nitro-2,1,3-benzoxadiazole, which undergoes chlorosulfonation, amination with dimethylamine, and subsequent halogen exchange.

2.1. Chlorosulfonation of 4-Chloro-7-nitro-2,1,3-benzoxadiazole

-

Reaction: 4-Chloro-7-nitro-2,1,3-benzoxadiazole is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 4-position, displacing the nitro group.

-

Reagents and Conditions:

-

4-Chloro-7-nitro-2,1,3-benzoxadiazole

-

Chlorosulfonic acid

-

The reaction is typically carried out at elevated temperatures.

-

-

Work-up and Purification: The reaction mixture is carefully quenched with ice, and the precipitated product, 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole, is filtered, washed with cold water, and dried.

2.2. Reaction of 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole with Dimethylamine

-

Reaction: The resulting sulfonyl chloride is reacted with dimethylamine to form the corresponding N,N-dimethylsulfonamide.

-

Reagents and Conditions:

-

4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole

-

Dimethylamine (aqueous solution or gas)

-

An inert solvent such as dichloromethane or tetrahydrofuran.

-

The reaction is typically run at room temperature or with gentle cooling.

-

-

Work-up and Purification: The reaction mixture is washed with water to remove excess dimethylamine and salts. The organic layer is dried and the solvent evaporated to yield 4-(N,N-dimethylaminosulfonyl)-7-chloro-2,1,3-benzoxadiazole.

2.3. Halogen Exchange Reaction

-

Reaction: The 7-chloro substituent is replaced by a fluorine atom using a suitable fluorinating agent.

-

Reagents and Conditions:

-

4-(N,N-Dimethylaminosulfonyl)-7-chloro-2,1,3-benzoxadiazole

-

A fluorinating agent such as potassium fluoride.

-

A high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Elevated temperatures are required to drive the reaction to completion.

-

-

Work-up and Purification: The reaction mixture is cooled, diluted with water, and the product is extracted with a suitable organic solvent. The crude product is then purified by column chromatography to yield pure 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F).

Step 2: Synthesis of this compound (DBD-NH2) from DBD-F

The final step involves the nucleophilic aromatic substitution of the fluorine atom of DBD-F with an amino group. The high reactivity of the fluorine atom in DBD-F towards nucleophiles like amines is well-documented.[2][3]

-

Reaction: DBD-F is reacted with ammonia to yield DBD-NH2.

-

Reagents and Conditions:

-

4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F)

-

Ammonia (aqueous solution or in an organic solvent)

-

A polar solvent such as ethanol or acetonitrile.

-

The reaction may be carried out at room temperature or with gentle heating to increase the reaction rate.

-

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, typically by recrystallization or column chromatography, to afford the final product, this compound.

Figure 2: General experimental workflow for the final amination step.

Quantitative Data

Quantitative data for the synthesis of DBD-NH2 is not extensively reported in a single source. The following table summarizes known data for the key intermediate and related compounds, which can serve as a benchmark for researchers.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data | Reference |

| 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole | C₆H₂Cl₂N₂O₃S | 253.06 | 86-90 | - | [4] |

| 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) | C₈H₈FN₃O₃S | 245.23 | - | Excitation: ~380 nm, Emission (of thiol derivatives): ~510 nm | [2] |

| This compound (DBD-NH2) | C₈H₉N₄O₃S | 241.25 | - | - | - |

Note: Detailed quantitative data such as reaction yields and specific spectroscopic data for each synthetic step are not consistently available in the cited literature.

Conclusion

The synthesis of this compound is a feasible multi-step process that relies on the formation and subsequent functionalization of the key intermediate, 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole. This guide provides a robust framework for the synthesis, outlining the most probable reaction pathway and providing detailed, albeit inferred, experimental protocols. Researchers and drug development professionals can utilize this information to produce DBD-NH2 for a variety of applications in fluorescence-based assays and as a building block for more complex molecules. Further optimization of each synthetic step may be required to achieve high overall yields.

References

The Intrinsic Luminescence of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole: A Technical Guide for Advanced Research Applications

This in-depth technical guide provides a comprehensive overview of the fluorescent properties of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2), a versatile fluorophore with significant potential in biological imaging, analytical chemistry, and drug development. This document is intended for researchers, scientists, and professionals in the field who seek a deeper understanding of this compound's photophysical characteristics, its application as a fluorescent probe, and the methodologies for its use.

Introduction: The Benzoxadiazole Scaffold in Fluorescence Chemistry

The 2,1,3-benzoxadiazole (also known as benzofurazan) core is a key structural motif in the design of environmentally sensitive fluorescent probes.[1] The inherent electron-deficient nature of the benzoxadiazole ring system, when combined with an electron-donating substituent, creates a "push-pull" electronic structure. This intramolecular charge transfer (ICT) character is the foundation of the desirable photophysical properties of these dyes, including their sensitivity to the local environment.[1]

This compound (DBD-NH2) is a member of this family of fluorophores. It features a potent electron-donating amino group at the 7-position and an electron-withdrawing N,N-dimethylaminosulfonyl group at the 4-position, which modulates the electronic properties of the benzoxadiazole core. This unique substitution pattern makes DBD-NH2 a valuable tool for a range of applications, from a fluorescent probe for cellular imaging to a derivatization agent for the sensitive detection of analytes.[2]

Photophysical Properties of the DBD-NH2 Core

The fluorescence of DBD-NH2 is intrinsically linked to its molecular structure and the surrounding environment. While specific photophysical data for DBD-NH2 is not extensively documented, we can infer its properties from closely related 4-amino-7-substituted-2,1,3-benzoxadiazole derivatives.

Excitation and Emission Spectra

Derivatives of the 4-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole core typically exhibit excitation maxima in the range of 440-450 nm and emission maxima around 550-560 nm.[3] This positions their fluorescence in the green-yellow region of the visible spectrum, a range that is often advantageous for biological applications due to reduced background autofluorescence from endogenous biomolecules.

Solvatochromism: A Probe of the Microenvironment

A hallmark of benzoxadiazole-based fluorophores is their solvatochromism, the change in their absorption and emission spectra with the polarity of the solvent.[4] For 4-amino-7-nitro-2,1,3-benzoxadiazole (NBD-NH2) derivatives, a bathochromic (red) shift is generally observed in both absorption and emission spectra as solvent polarity increases.[1] This phenomenon is attributed to the stabilization of the more polar excited state in polar solvents.

The fluorescence quantum yield of these dyes is also highly dependent on the solvent environment. For NBD-amino derivatives, a significant decrease in quantum yield is often observed in more polar solvents, particularly in water.[1] This is a critical consideration for researchers designing experiments in aqueous biological systems.

Table 1: Photophysical Properties of a Representative 4-Amino-7-nitro-2,1,3-benzoxadiazole Derivative in Various Solvents [1]

| Solvent | Absorption Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (%) |

| Toluene | 443 | 516 | 27,000 | 95 |

| Water | 472 | 555 | 15,000 | 6 |

This data is for a related NBD-amino derivative and serves as an illustrative example of the expected solvatochromic behavior of DBD-NH2.

The Principle of Fluorescence in DBD-NH2

The fluorescence of DBD-NH2 arises from the transition of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) upon absorption of a photon. The electron-donating amino group increases the energy of the HOMO, while the electron-withdrawing benzoxadiazole core and the dimethylaminosulfonyl group lower the energy of the LUMO. This push-pull system results in a smaller HOMO-LUMO energy gap, leading to absorption and emission in the visible region.

Synthesis of this compound

A potential synthetic pathway could involve:

-

Nitration of a suitable precursor to introduce a nitro group.

-

Reduction of the nitro group to an amino group.

-

Introduction of the dimethylaminosulfonyl group via chlorosulfonylation followed by amination with dimethylamine.

-

Formation of the oxadiazole ring .

Application as a Fluorescent Derivatization Agent for HPLC Analysis

DBD-NH2, with its reactive primary amine, can be utilized as a fluorescent tag for the sensitive detection of various analytes by high-performance liquid chromatography (HPLC) with fluorescence detection. The following is a generalized protocol for the derivatization of a carboxylic acid, a common application for amine-containing fluorescent probes.

Experimental Protocol: Derivatization of a Carboxylic Acid with DBD-NH2

Objective: To derivatize a carboxylic acid analyte with DBD-NH2 for subsequent analysis by reversed-phase HPLC with fluorescence detection.

Materials:

-

This compound (DBD-NH2)

-

Carboxylic acid analyte standard solution

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Pyridine

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM solution of DBD-NH2 in anhydrous DMF.

-

Prepare a 10 mM solution of the carboxylic acid analyte in a suitable solvent.

-

Prepare a 100 mM solution of EDC in anhydrous DMF.

-

Prepare a 100 mM solution of NHS in anhydrous DMF.

-

-

Derivatization Reaction:

-

In a microcentrifuge tube, combine 50 µL of the carboxylic acid solution, 50 µL of the DBD-NH2 solution, 10 µL of the EDC solution, and 10 µL of the NHS solution.

-

Add 5 µL of pyridine to the reaction mixture.

-

Vortex the mixture gently and incubate at room temperature for 1-2 hours, or at 37°C for 30-60 minutes, protected from light.

-

-

Sample Preparation for HPLC:

-

After the incubation period, dilute the reaction mixture with 900 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% TFA).

-

Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A suitable gradient to elute the derivatized analyte (e.g., 10-90% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Fluorescence Detection: Excitation at ~450 nm, Emission at ~560 nm.

-

Rationale Behind the Experimental Choices

-

EDC/NHS Chemistry: The use of EDC and NHS is a classic and efficient method for forming a stable amide bond between a carboxylic acid and a primary amine. EDC activates the carboxyl group to form a reactive O-acylisourea intermediate, which is then stabilized by NHS to form an amine-reactive NHS ester. This two-step activation minimizes side reactions and improves the yield of the desired derivative.

-

Pyridine as a Catalyst: Pyridine, a weak base, acts as a catalyst in the acylation reaction.

-

Anhydrous DMF: DMF is a polar aprotic solvent that effectively solubilizes both the polar and nonpolar reactants. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the reactive intermediates.

-

Protection from Light: As with many fluorescent compounds, prolonged exposure to light can lead to photobleaching.

-

Reversed-Phase HPLC: The derivatization adds a relatively nonpolar fluorescent tag to the analyte, making it well-suited for separation by reversed-phase chromatography.

-

Acidified Mobile Phase: The addition of TFA to the mobile phase helps to protonate any residual basic groups, leading to sharper peaks and improved chromatographic resolution.

Conclusion

This compound is a promising fluorophore with a rich photochemistry that is highly sensitive to its environment. Its utility as a fluorescent probe and derivatization agent is underscored by its favorable spectral properties and the reactivity of its primary amino group. While further research is needed to fully characterize its photophysical parameters, the information available for analogous compounds provides a strong foundation for its application in advanced research. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize DBD-NH2 in their scientific endeavors, from the sensitive quantification of biomolecules to the intricate imaging of cellular processes.

References

- 1. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(N-hydrazinoformylmethyl-N-methyl)-amino-7-N, N-dimethylaminosulphonyl-2,1,3-benzoxadiazole (DBD-CO-Hz) as a precolumn fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and application of 4-(N,N-dimethylaminosulfonyl)-7-N-methylhydrazino-2,1,3-benzoxadiazole (MDBDH) as a new derivatizing agent for aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unraveling the Mechanistic Intricacies of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2) is a heterocyclic compound whose primary documented application lies in the realm of analytical chemistry as a fluorescent labeling agent. However, the inherent structural motifs of DBD-NH2, namely the benzoxadiazole core and the sulfonamide functional group, are integral components of numerous pharmacologically active molecules. This technical guide delves into the potential mechanisms of action of DBD-NH2 by examining the established biological activities of structurally related benzoxadiazole and sulfonamide derivatives. The subsequent sections will explore potential enzyme inhibition, receptor modulation, and signaling pathway interference, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual diagrams of relevant biological pathways. While direct pharmacological data for DBD-NH2 is limited, this guide serves as a comprehensive resource for directing future research and drug discovery efforts based on its chemical architecture.

Potential as an Enzyme Inhibitor

The benzoxadiazole and sulfonamide moieties are present in various classes of enzyme inhibitors. The following subsections detail the mechanisms of action for key enzymes that could potentially be targeted by DBD-NH2.

Glutathione S-Transferase (GST) Inhibition

Derivatives of 2,1,3-benzoxadiazole have been identified as potent inhibitors of glutathione S-transferases (GSTs), a family of enzymes pivotal in detoxification and cellular defense against oxidative stress. Overexpression of GSTs is often implicated in multidrug resistance in cancer.

Mechanism of Action: Certain 7-nitro-2,1,3-benzoxadiazole derivatives act as suicide inhibitors for GSTs.[1] These compounds bind to the active site of the enzyme and, in the presence of glutathione (GSH), form a stable sigma complex.[1] This complex effectively and irreversibly inactivates the enzyme, leading to an accumulation of cytotoxic species and potentially triggering apoptosis in cancer cells.[1]

Experimental Protocol: Spectroscopic and Kinetic Analysis of GST Inhibition

A study on the interaction of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) with human GSTs provides a robust experimental framework.[1]

-

Protein Expression and Purification: Human GSTA1-1, GSTM2-2, and GSTP1-1 are expressed in E. coli and purified using affinity chromatography.

-

Enzyme Activity Assay: GST activity is monitored spectrophotometrically by measuring the rate of conjugation of GSH to a model substrate, such as 1-chloro-2,4-dinitrobenzene (CDNB), at 340 nm.

-

Inhibition Studies:

-

IC50 Determination: The concentration of the inhibitor required to reduce enzyme activity by 50% is determined by incubating the enzyme with varying concentrations of the benzoxadiazole derivative.

-

Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive, or suicide inhibition), enzyme kinetics are studied at various concentrations of both the substrate (GSH and CDNB) and the inhibitor. Rapid kinetic experiments using stopped-flow spectrophotometry can be employed to observe the formation of any intermediates, such as the sigma complex.

-

-

Mass Spectrometry: To confirm covalent modification or suicide inhibition, the enzyme-inhibitor complex can be analyzed by mass spectrometry to detect any changes in the molecular weight of the enzyme.

Quantitative Data for a 7-Nitro-2,1,3-benzoxadiazole Derivative (NBDHEX)

| Target Enzyme | Inhibition Type | Key Findings |

| GSTA1-1, GSTM2-2, GSTP1-1 | Suicide Inhibition | Forms a stable sigma complex with GSH in the active site.[1] |

Signaling Pathway: Glutathione S-Transferase Suicide Inhibition

Caption: Suicide inhibition of GST by a 7-nitro-2,1,3-benzoxadiazole derivative.

Carbonic Anhydrase Inhibition

The sulfonamide group is a classic zinc-binding pharmacophore found in numerous carbonic anhydrase inhibitors. These enzymes are involved in various physiological processes, including pH regulation and fluid balance, and are therapeutic targets for glaucoma, epilepsy, and certain types of cancer.

Mechanism of Action: Sulfonamides bind to the zinc ion in the active site of carbonic anhydrase, coordinating with it through the sulfonamide nitrogen. This binding displaces a water molecule or hydroxide ion that is essential for the catalytic activity of the enzyme, thereby inhibiting its function.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

-

Enzyme Source: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX) are used.

-

Assay Method: A common method is the esterase assay, where the hydrolysis of a substrate like 4-nitrophenyl acetate is monitored spectrophotometrically at 400 nm.

-

Inhibition Studies: The enzyme is pre-incubated with various concentrations of the sulfonamide-containing compound before the addition of the substrate. The IC50 value is then determined from the dose-response curve.

-

Kinetic Analysis: Lineweaver-Burk plots can be used to determine the type of inhibition.

Quantitative Data for Sulfonamide-Based Thiadiazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

| STD 4f | Carbonic Anhydrase II | [Value not specified, but lowest among tested] | Not specified |

Note: Specific IC50 values for the referenced sulfonamide-based thiadiazole derivatives were not provided in the search results, but compound 4f was identified as the most potent.[2]

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Hybrid molecules containing benzoxazole and oxadiazole moieties have been investigated as inhibitors of AChE and BuChE, enzymes that degrade the neurotransmitter acetylcholine.[3] Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.

Mechanism of Action: These inhibitors typically bind to the active site of the cholinesterase enzymes, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft.

Quantitative Data for Benzoxazole-Oxadiazole Analogs

| Compound | Target Enzyme | IC50 (µM) |

| Analog 2 | AChE | 6.40 ± 1.10 |

| Analog 2 | BuChE | 7.50 ± 1.20 |

| Analog 15 | AChE | 5.80 ± 2.18 |

| Analog 15 | BuChE | 7.20 ± 2.30 |

| Analog 16 | AChE | 6.90 ± 1.20 |

| Analog 16 | BuChE | 7.60 ± 2.10 |

Potential as a Receptor Modulator

Benzoxazole derivatives have been shown to interact with G-protein coupled receptors, particularly serotonin (5-HT) receptors.

5-HT3 Receptor Modulation

Certain benzoxazole derivatives have been identified as partial agonists or antagonists of the 5-HT3 receptor, an ionotropic receptor involved in nausea, vomiting, and irritable bowel syndrome.[4][5][6][7]

Mechanism of Action: These compounds bind to the 5-HT3 receptor, either partially activating it (partial agonism) or blocking the binding of the endogenous ligand serotonin (antagonism). This modulation can affect gastrointestinal motility and sensation.

Experimental Protocol: 5-HT3 Receptor Binding and Functional Assays

-

Receptor Source: Membranes from cells expressing the human 5-HT3 receptor are used for binding assays.

-

Radioligand Binding Assay: The affinity of the test compound for the 5-HT3 receptor is determined by its ability to displace a radiolabeled antagonist, such as [3H]granisetron. The Ki value is calculated from the IC50 of displacement.

-

Functional Assay (e.g., von Bezold-Jarisch Reflex): In vivo models, such as the induction of the von Bezold-Jarisch reflex in rats, can be used to assess the agonist or antagonist activity of the compound. This reflex, characterized by bradycardia and hypotension, is mediated by cardiac 5-HT3 receptors.

Quantitative Data for a Benzoxazole Derivative

| Compound | Target Receptor | Binding Affinity (Ki) | Functional Activity | ED50 (in vivo) |

| N-(2-Benzoxazol-2-yl-ethyl)-guanidine hydrochloride | 5-HT3 | 0.77 nM | Potent agonist | 0.52 µg/kg (iv) |

Signaling Pathway: 5-HT3 Receptor Modulation

Caption: Modulation of the 5-HT3 receptor by a benzoxazole derivative.

Potential as a Modulator of Hypoxia-Inducible Factor (HIF) Signaling

Benzoxadiazole sulfonamides have been explored as inhibitors of hypoxia-inducible factors (HIFs), which are key transcription factors in the cellular response to low oxygen levels and are implicated in cancer progression and metastasis.[8]

Mechanism of Action: While the precise mechanism for this class of compounds is under investigation, HIF inhibitors can act through various mechanisms, such as disrupting the HIF-1α/HIF-1β dimerization, inhibiting the binding of the HIF complex to DNA, or promoting the degradation of the HIF-1α subunit.

Experimental Protocol: HIF Inhibition Assays

-

Cell Culture: Cancer cell lines known to express HIF-1α under hypoxic conditions (e.g., A549 non-small cell lung cancer cells) are used.

-

Hypoxia Induction: Cells are cultured in a hypoxic chamber (e.g., 1% O2).

-

Western Blot Analysis: The expression levels of HIF-1α protein in cell lysates are measured after treatment with the test compound under hypoxic conditions.

-

Reporter Gene Assay: Cells are transfected with a reporter plasmid containing a hypoxia-response element (HRE) linked to a reporter gene (e.g., luciferase). The inhibition of HIF transcriptional activity is measured by the reduction in reporter gene expression.

-

Surface Plasmon Resonance (SPR): To assess direct binding, purified HIF protein domains can be immobilized on an SPR chip, and the binding affinity of the test compound is measured.

Quantitative Data for a Chiral Sulfonamide Bearing Benzoxadiazole

| Compound | Target | Binding Affinity (SPR) | Cellular Effect |

| Compound 6a (R configuration) | HIF-1β | [Data not specified] | Dose-dependent inhibition of cell viability in A549 cells under hypoxia |

Conclusion

While the direct pharmacological mechanism of action of this compound remains to be elucidated, its constituent chemical moieties suggest a rich potential for diverse biological activities. The benzoxadiazole core is found in inhibitors of crucial enzymes like glutathione S-transferases and modulators of key receptors such as the 5-HT3 receptor. The sulfonamide group is a well-established pharmacophore for inhibiting carbonic anhydrases and other enzymes. The convergence of these two structural features in DBD-NH2, as seen in related compounds targeting the HIF pathway, points towards a promising, yet unexplored, pharmacological profile. This technical guide provides a foundational framework for future investigations into the mechanism of action of DBD-NH2 and its analogs, offering starting points for experimental design and hypothesis generation in the pursuit of novel therapeutics. Further research, including in vitro screening against a panel of enzymes and receptors, cellular assays to determine functional effects, and in vivo studies, is warranted to fully uncover the therapeutic potential of this compound.

References

- 1. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Benzoxazole derivatives as novel 5-HT3 receptor partial agonists in the gut. | Semantic Scholar [semanticscholar.org]

- 5. Benzoxazole derivatives as novel 5-HT3 receptor partial agonists in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological characterization of a new benzoxazole derivative as a potent 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectral Characteristics of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of the fluorescent probe 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2). While specific experimental data for DBD-NH2 is not extensively available in the current body of scientific literature, this document compiles and extrapolates information from structurally related benzoxadiazole derivatives to offer a robust predictive analysis of its spectral properties. The guide also includes detailed experimental protocols for the characterization of such fluorophores.

Core Spectral Properties

The spectral properties of fluorescent molecules are paramount to their application in biological imaging and sensing. These properties include the maximum absorption wavelength (λmax), the maximum emission wavelength (λem), the fluorescence quantum yield (Φ), and the fluorescence lifetime (τ). Based on the analysis of analogous compounds, the expected spectral characteristics for DBD-NH2 are summarized below.

| Spectral Property | Predicted Value/Range | Notes |

| Maximum Absorption (λmax) | 450 - 470 nm | Based on derivatives of 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole (DBD-H).[1] |

| Maximum Emission (λem) | 540 - 580 nm | Inferred from the fluorescence of DBD-H derivatives.[1] |

| Quantum Yield (Φ) | > 0.5 | A new generation of DBD dyes exhibit high quantum yields. |

| Fluorescence Lifetime (τ) | 10 - 20 ns | A new generation of DBD dyes are characterized by long fluorescence lifetimes. |

Experimental Protocols

Accurate determination of the spectral characteristics of a fluorescent probe like DBD-NH2 is crucial for its effective use. Below are detailed methodologies for key spectroscopic experiments.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for determining the maximum absorption wavelength (λmax) of DBD-NH2.

dot

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Methodology:

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is required.

-

Sample Preparation:

-

Prepare a stock solution of DBD-NH2 (e.g., 1 mM) in a suitable organic solvent like dimethyl sulfoxide (DMSO).

-

Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline, PBS) to obtain concentrations ranging from 1 to 20 µM. The final DMSO concentration in each dilution should be kept low (e.g., <1%) to minimize solvent effects.

-

Prepare a blank solution containing the same concentration of DMSO in the experimental buffer as the samples.

-

-

Measurement:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for scanning (e.g., 300-600 nm).

-

Calibrate the instrument by measuring the absorbance of the blank solution.

-

Measure the absorbance spectra of the prepared DBD-NH2 dilutions.

-

-

Data Analysis:

-

Plot absorbance as a function of wavelength for each concentration.

-

The wavelength at which the highest absorbance is recorded is the maximum absorption wavelength (λmax).

-

Fluorescence Spectroscopy

This protocol details the determination of the maximum emission wavelength (λem).

dot

Caption: Workflow for Fluorescence Emission Spectroscopy.

Methodology:

-

Instrumentation: A spectrofluorometer is required.

-

Sample Preparation:

-

Prepare a dilute solution of DBD-NH2 in the desired solvent or buffer. The concentration should be adjusted so that the absorbance at the λmax is approximately 0.1 to avoid inner filter effects.

-

Prepare a blank sample containing only the solvent or buffer.

-

-

Measurement:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength to the λmax determined from the absorption spectrum.

-

Set the emission wavelength scan range. This should typically start at a wavelength slightly longer than the excitation wavelength (e.g., λmax + 20 nm) and extend to a longer wavelength (e.g., 700 nm).

-

Measure the emission spectrum of the blank to account for Raman scattering and other background signals.

-

Measure the emission spectrum of the DBD-NH2 solution.

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence emission spectrum.

-

Plot the corrected fluorescence intensity versus wavelength.

-

The wavelength at the peak of this spectrum is the maximum emission wavelength (λem).

-

Fluorescence Quantum Yield Determination

The comparative method of Williams et al. is a widely used and reliable technique for determining the fluorescence quantum yield (Φ).[2]

dot

References

Unveiling the Photophysical Characteristics of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2) is a fluorescent molecule belonging to the benzoxadiazole family. These compounds are of significant interest in biomedical research and drug development due to their utility as fluorescent probes for biological imaging and as reagents in analytical chemistry.[1] The core structure, featuring a sulfonamide group, enhances solubility and reactivity, making it a versatile tool for studying cellular processes and for bioconjugation applications.[1] Understanding the key photophysical parameters of DBD-NH2, namely its fluorescence quantum yield and lifetime, is critical for its effective application. This guide provides a comprehensive overview of these properties, details the experimental protocols for their measurement, and illustrates the underlying workflows.

Photophysical Properties: Quantum Yield and Lifetime

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. These two parameters are crucial for characterizing a fluorophore and determining its suitability for various applications.

The photophysical properties of benzoxadiazole derivatives are highly sensitive to the solvent environment.[2] The following table summarizes the quantum yield and fluorescence lifetime of ABD, a close structural analog of DBD-NH2, in various solvents. This data provides a valuable reference for the expected performance of DBD-NH2.

| Solvent | Quantum Yield (Φ) | Fluorescence Lifetime (τ) [ns] |

| Aqueous Solution | Data not available | Data not available |

| Methanol (MeOH) | 0.03 | 0.4 |

| Dimethylformamide (DMF) | 0.23 | 2.5 |

| Tetrahydrofuran (THF) | 0.48 | 4.5 |

| Dichloromethane (CH2Cl2) | 0.65 | 5.8 |

Table 1: Photophysical properties of N,N-Dimethylamine-7-sulfonyl-2,1,3-benzoxadiazole (ABD) in different solvents. Data extracted from a study on ABD analogs.[2]

The data clearly indicates a strong dependence of both quantum yield and lifetime on the polarity of the solvent, with higher values observed in less polar aprotic solvents.[2] This solvatochromic behavior is a key characteristic of this class of fluorophores.

Experimental Protocols

Accurate determination of fluorescence quantum yield and lifetime requires precise experimental procedures. The following sections detail the standard methodologies for these measurements.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique that compares the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.[3][4][5]

Materials and Equipment:

-

Spectrofluorometer with corrected emission spectra capabilities

-

UV-Vis Spectrophotometer

-

10 mm path length quartz cuvettes

-

Spectroscopic grade solvents

-

Fluorescence standard with a known quantum yield

Procedure:

-

Preparation of Solutions: Prepare a series of dilutions of both the sample (DBD-NH2) and the fluorescence standard in the desired solvent.

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at a specific excitation wavelength. The absorbance should ideally be kept below 0.1 to minimize inner filter effects.[6]

-

Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using the spectrofluorometer at the same excitation wavelength used for the absorbance measurements.

-

Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

Φ_r is the quantum yield of the reference standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts 's' and 'r' denote the sample and the reference, respectively.

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the time domain.[7][8] It involves exciting the sample with a short pulse of light and measuring the arrival time of the emitted photons.

Materials and Equipment:

-

Pulsed light source (e.g., picosecond laser diode)

-

High-speed photodetector (e.g., single-photon avalanche diode - SPAD)

-

TCSPC electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA)

-

Sample holder and optics

Procedure:

-

Instrument Response Function (IRF) Measurement: First, measure the IRF of the system using a scattering solution or a reference compound with a very short, known lifetime. This accounts for the temporal spread of the excitation pulse and the detector response.[9]

-

Sample Measurement: Replace the scattering solution with the sample solution (DBD-NH2) and acquire the fluorescence decay data.

-

Data Analysis: The collected data is a histogram of photon arrival times, which represents the fluorescence decay curve. This curve is then fitted to an exponential decay function using deconvolution software that takes the IRF into account. The fluorescence lifetime (τ) is extracted from this fit.

Signaling Pathways and Applications

DBD-NH2 and its derivatives are primarily used as labeling reagents and probes rather than participants in specific signaling pathways. Their utility stems from their ability to react with and fluorescently label biomolecules, enabling their visualization and quantification.

A common application involves the derivatization of primary amines in amino acids, peptides, and proteins. The workflow for such an application is depicted below.

Conclusion

This technical guide has provided a detailed overview of the fluorescence quantum yield and lifetime of this compound, drawing upon data from closely related analogs. The provided experimental protocols for measuring these key photophysical parameters offer a practical resource for researchers. The illustrative diagrams of experimental workflows further clarify the methodologies involved. A thorough understanding of these principles is essential for the successful application of DBD-NH2 and similar fluorescent probes in the fields of biomedical research and drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Improvement of the photostability of cycloalkylamine-7-sulfonyl-2,1,3-benzoxadiazole-based fluorescent dyes by replacing the dimethylamino substituent with cyclic amino rings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Making sure you're not a bot! [opus4.kobv.de]

- 5. jasco-global.com [jasco-global.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Fluorescence Lifetime Measurement [sigmaaldrich.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-NH2), a fluorescent probe with significant applications in analytical chemistry and biomedical research. This document details its chemical and physical properties, provides a likely synthetic route, and outlines experimental protocols for its use as a derivatizing agent in High-Performance Liquid Chromatography (HPLC) and as a fluorescent stain in cellular imaging.

Core Properties

This compound is a versatile fluorogenic compound valued for its reactivity and favorable spectral properties.[1] Its core structure, a benzoxadiazole ring, is substituted with a dimethylaminosulfonyl group and an amino group, which modulate its electronic and, consequently, its fluorescent characteristics.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 147611-83-4 | |

| Molecular Formula | C₈H₁₀N₄O₃S | |

| Molecular Weight | 242.25 g/mol | |

| Appearance | Light yellow to yellow to orange crystalline powder | |

| Storage Conditions | 2 - 8 °C, protect from light | |

| Purity | ≥ 98% (HPLC) |

Synthesis

A proposed synthetic workflow is illustrated below:

Caption: Proposed synthetic route for this compound.

Applications in Research and Development

The primary utility of this compound lies in its application as a fluorescent labeling agent.[1] Its amino group allows for covalent linkage to various molecules of interest, including carboxylic acids, aldehydes, and other amine-reactive functional groups, enabling their sensitive detection in complex biological matrices.

High-Performance Liquid Chromatography (HPLC)

This compound is extensively used as a pre-column derivatization reagent in HPLC for the analysis of biomolecules that lack a native chromophore or fluorophore.[5] The derivatization process imparts a fluorescent tag to the analyte, significantly enhancing the sensitivity of detection.

This protocol is adapted from methodologies for similar benzoxadiazole-based derivatizing agents.[5]

-

Reagent Preparation:

-

Prepare a 10 mM solution of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Prepare a 50 mM solution of a condensing agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an appropriate buffer or solvent.

-

Prepare a solution of a catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP), in the reaction solvent.

-

-

Derivatization Reaction:

-

To 100 µL of the sample containing the carboxylic acid, add 100 µL of the derivatizing agent solution.

-

Add 50 µL of the condensing agent solution and 20 µL of the catalyst solution.

-

Vortex the mixture and incubate at room temperature (or an optimized temperature) for a specified duration (e.g., 30-60 minutes), protected from light.

-

-

HPLC Analysis:

-

Following incubation, the reaction mixture can be directly injected into the HPLC system or may require a quenching step and/or extraction depending on the sample matrix.

-

Separation is typically achieved on a reversed-phase column (e.g., C18).

-

Fluorescence detection is performed at an excitation wavelength of approximately 440-450 nm and an emission wavelength of around 550-560 nm.[5]

-

Caption: Workflow for the derivatization and HPLC analysis of carboxylic acids.

Cellular Imaging

The fluorescent properties of this compound also make it a candidate for use in cellular imaging, although specific protocols for this compound are not widely published. Its reactivity with cellular components containing suitable functional groups could allow for the visualization of specific subcellular structures or molecules. General protocols for using similar benzoxadiazole dyes can be adapted.[6]

This is a generalized protocol and requires optimization for specific cell types and target molecules.

-

Cell Culture:

-

Culture cells to an appropriate confluency on a suitable imaging substrate (e.g., glass-bottom dishes).

-

-

Staining Solution Preparation:

-

Prepare a stock solution of this compound in a high-quality, anhydrous solvent like DMSO.

-

Dilute the stock solution in a physiologically compatible buffer (e.g., PBS or HBSS) to the final working concentration (typically in the low micromolar range).

-

-

Cell Staining:

-

Remove the culture medium from the cells and wash with the buffer.

-

Add the staining solution to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C, protected from light.

-

-

Washing and Imaging:

-

Remove the staining solution and wash the cells several times with the buffer to remove unbound dye.

-

Image the stained cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the dye.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and application of 4-(N,N-dimethylaminosulfonyl)-7-N-methylhydrazino-2,1,3-benzoxadiazole (MDBDH) as a new derivatizing agent for aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of New Benzoxadiazole Compounds Derived from Ethyl-4- (7- Nitro2.1,3,- Benzoxadiazole -4-Yl) Amino Benzoate | Al-Nahrain Journal of Science [anjs.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. 4-(N-hydrazinoformylmethyl-N-methyl)-amino-7-N, N-dimethylaminosulphonyl-2,1,3-benzoxadiazole (DBD-CO-Hz) as a precolumn fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

A Technical Guide to 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (DBD-A): A Versatile Fluorogenic Reagent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole, a fluorogenic compound with significant potential in various scientific domains. Due to the lack of a universally established abbreviation, we will refer to it as DBD-A throughout this document, drawing from the common "DBD" root for related structures. This guide consolidates available data on its physicochemical and fluorescent properties, offers detailed experimental protocols for its application in high-performance liquid chromatography (HPLC) and live-cell imaging, and outlines a general synthesis strategy.

Introduction

This compound (DBD-A) belongs to the benzofurazan family of compounds, which are well-regarded for their utility as fluorescent probes and derivatizing agents.[1][2] The core structure, a benzoxadiazole ring, coupled with an electron-donating amino group and an electron-withdrawing dimethylaminosulfonyl group, imparts favorable photophysical properties. These characteristics make DBD-A and its derivatives valuable tools in analytical chemistry, bio-imaging, and drug discovery.[2] This guide aims to provide researchers with the essential technical information required to effectively utilize DBD-A in their work.

Physicochemical and Fluorescent Properties

Physicochemical Properties of DBD-A

| Property | Value | Reference |

| CAS Number | 147611-83-4 | [1] |

| Molecular Formula | C₈H₁₀N₄O₃S | [1] |

| Molecular Weight | 242.25 g/mol | [1] |

| Appearance | Light yellow to yellow to orange crystalline powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

Comparative Fluorescence Properties of Benzoxadiazole Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Conditions | Reference |

| DBD-NCS derivatives | 385 | 505 | Not specified | Not specified | [3] |

| Thiol derivatives of DBD-F | ~380 | ~510 | Not specified | pH 8.0 | [4] |

| Aldehyde/ketone derivatives of DBD-H | 450-470 | 548-580 | Not specified | Acetonitrile with trifluoroacetic acid | [5] |

| Carboxylic acid derivatives of a DBD-CO-Hz | 440 | 550 | Not specified | Not specified | [6] |

| Amino-substituted benzoxadiazole (2c) | Not specified | Not specified | 0.05 | Acetonitrile | [7] |

| Benzoxadiazole derivative (9a) | 417 | 494 | 0.54 | Chloroform | [8] |

Note: The fluorescence properties of DBD-A are expected to be influenced by its solvent environment and the nature of the molecule it derivatizes.

Experimental Protocols

The primary utility of DBD-A lies in its application as a fluorescent labeling agent for the sensitive detection of various analytes by HPLC and for cellular imaging. The following sections provide detailed, generalized protocols for these applications.

HPLC Derivatization of Amino Acids

The 7-amino group of DBD-A can be modified to create a reactive moiety for targeting specific functional groups. For the derivatization of amino acids, DBD-A would first need to be converted to an isothiocyanate derivative (DBD-NCS), following a similar principle to other Edman-type reagents.[3][9]

Objective: To derivatize amino acids with a DBD-based reagent for fluorescent detection in HPLC.

Materials:

-

Amino acid standards or sample hydrolysate

-

DBD-isothiocyanate (DBD-NCS) solution (prepared from DBD-A)

-

Coupling buffer: 1% Triethylamine (TEA) in a suitable solvent (e.g., acetonitrile)

-

HPLC-grade acetonitrile and water

-

Formic acid or ammonium acetate for mobile phase modification

-

Reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm)

-

HPLC system with a fluorescence detector

Protocol:

-

Sample Preparation: Ensure the amino acid sample is free of particulate matter and dissolved in a suitable buffer.

-

Derivatization Reaction: a. In a microcentrifuge tube, mix the amino acid sample with an excess of the DBD-NCS reagent solution. b. Add the coupling buffer to initiate the reaction. A typical reaction condition is incubation at 55°C for 20 minutes.[9] c. After incubation, the reaction can be stopped by cooling or by the addition of a quenching agent if necessary.

-

HPLC Analysis: a. Inject an appropriate volume of the derivatized sample onto the reversed-phase column. b. Elute the derivatives using a gradient of acetonitrile in water, with a modifier such as 0.1% formic acid.[9] c. Detect the fluorescent derivatives using an excitation wavelength in the range of 385-450 nm and an emission wavelength in the range of 505-560 nm, based on the spectral properties of related compounds.[3] d. Quantify the amino acids by comparing their peak areas to those of known standards.

Live-Cell Imaging

DBD-A's fluorescent nature and potential for cell permeability make it a candidate for live-cell imaging. Its application would likely involve observing its cellular uptake, distribution, and potential localization to specific organelles.

Objective: To visualize the cellular uptake and distribution of DBD-A in living cells.

Materials:

-

Cultured cells grown on glass-bottom dishes or coverslips

-

DBD-A stock solution (e.g., in DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope equipped with appropriate filters for excitation and emission in the blue-green to yellow-orange range.

Protocol:

-

Cell Culture: Plate cells at an appropriate density on imaging-quality dishes and allow them to adhere and grow.

-

Staining: a. Prepare a working solution of DBD-A in live-cell imaging medium. The final concentration will need to be optimized to achieve sufficient signal without causing cytotoxicity (typically in the low micromolar range). b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the DBD-A-containing imaging medium to the cells. d. Incubate the cells for a suitable period (e.g., 15-30 minutes) at 37°C in a CO₂ incubator to allow for cellular uptake.

-

Imaging: a. After incubation, wash the cells with warm PBS to remove excess probe. b. Add fresh, warm imaging medium to the cells. c. Mount the dish on the fluorescence microscope. d. Excite the sample with a light source corresponding to the expected excitation maximum of DBD-A (likely in the 400-470 nm range) and capture the emission (likely in the 500-580 nm range). e. Acquire images to observe the subcellular localization of the probe.

Synthesis

-

Nitration: Introduction of a nitro group onto the benzoxadiazole core.

-

Sulfonation and Chlorination: Addition of a chlorosulfonyl group.

-

Amination: Reaction with dimethylamine to form the dimethylaminosulfonyl group.

-

Reduction: Conversion of the nitro group to an amino group.

Visualizations

General Workflow for HPLC Derivatization

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis of novel fluorogenic Edman reagents, 7-N,N-dimethylaminosulphonyl- 4-(2,1,3-benzoxadiazolyl)isothiocyanate (DBD-NCS) and 7-aminosulphonyl-4-(2,1,3-benzoxadiazolyl)isothiocyanate (ABD-NCS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-(N-hydrazinoformylmethyl-N-methyl)-amino-7-N, N-dimethylaminosulphonyl-2,1,3-benzoxadiazole (DBD-CO-Hz) as a precolumn fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [opus4.kobv.de]

- 8. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of DL-amino acids, derivatized with R(-)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole, in nail of diabetic patients by UPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzoxadiazole Derivatives as Fluorescent Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxadiazole derivatives, particularly the 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold, have emerged as a versatile and powerful class of fluorescent probes in biomedical research and drug development.[1][2] Their small size, environmental sensitivity, and favorable photophysical properties make them ideal candidates for the design of probes to investigate complex biological processes.[2] This technical guide provides a comprehensive overview of the synthesis, photophysical characteristics, and applications of benzoxadiazole-based fluorescent probes, complete with detailed experimental protocols and data presented for comparative analysis.

Core Principles of Benzoxadiazole-Based Probes

The fluorescence of benzoxadiazole derivatives is often governed by intramolecular charge transfer (ICT) processes.[3] In the quintessential NBD structure, the nitro group acts as a strong electron acceptor, while a donor group, typically an amine or thiol, at the 4-position facilitates the ICT upon photoexcitation. This donor-π-acceptor (D-π-A) architecture is fundamental to their fluorescent properties. The fluorescence emission is highly sensitive to the local environment, a property known as solvatochromism, making them excellent probes for sensing changes in polarity.

Several key mechanisms are employed in the design of benzoxadiazole-based probes:

-

Intramolecular Charge Transfer (ICT): The electronic properties of the fluorophore change upon interaction with an analyte, leading to a shift in the emission wavelength or a change in fluorescence intensity.

-

Photoinduced Electron Transfer (PET): A photoinduced electron transfer process from a recognition moiety to the fluorophore quenches the fluorescence. Binding of the analyte to the recognition moiety disrupts the PET process, leading to a "turn-on" of fluorescence.

-

Förster Resonance Energy Transfer (FRET): A benzoxadiazole derivative can act as one partner in a FRET pair (donor or acceptor). Cleavage of a linker between the FRET pair by an enzyme, for instance, leads to a change in the FRET efficiency and a corresponding change in the fluorescence signal.[4][5][6]

Synthesis of Benzoxadiazole Derivatives

The synthesis of benzoxadiazole-based probes typically involves the nucleophilic aromatic substitution (SNAr) reaction of a functionalized amine, thiol, or alcohol with a reactive benzoxadiazole precursor, most commonly 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) or the more reactive 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).[7]

General Synthesis Workflow

Caption: General workflow for the synthesis of benzoxadiazole fluorescent probes.

Photophysical Properties

The photophysical properties of benzoxadiazole derivatives can be tuned by modifying their chemical structure. Key parameters include the absorption and emission maxima (λabs and λem), molar extinction coefficient (ε), fluorescence quantum yield (ΦF), and Stokes shift.

| Probe/Derivative | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Stokes Shift (nm) | Solvent | Reference |

| NBD-NH₂ | 472 | 555 | 0.06 | 83 | Water | [8] |

| NBD-NH₂ | 443 | 516 | 0.95 | 73 | Toluene | [8] |

| NBD-Cys | ~470 | ~530 | - | ~60 | PBS | [9] |

| Benzoxadiazole-Tetrazole Derivative (9a) | 419 | 494 | ~0.5 | 75 | Chloroform | [3][10] |

| Benzoxadiazole-Benzothiazole Derivative | 426-437 | 521-544 | 0.27-0.32 | 95-107 | Chloroform | [11] |

Applications and Experimental Protocols

Benzoxadiazole derivatives have been successfully employed as fluorescent probes for the detection of a wide range of analytes and for cellular imaging.

Detection of Metal Ions: Fe³⁺

A benzoxadiazole-functionalized probe has been developed for the selective detection of Fe³⁺ ions. The probe exhibits a "turn-off" fluorescence response upon binding to Fe³⁺.

Experimental Protocol: Fe³⁺ Detection

-

Probe Preparation: Prepare a stock solution of the benzoxadiazole-based Fe³⁺ probe (e.g., 500 µM) in a suitable solvent (e.g., EtOH-H₂O 5:5, v/v).

-

Metal Ion Solutions: Prepare stock solutions of various metal ions (e.g., 500 µM) from their chloride or nitrate salts in deionized water.

-

Spectrofluorometric Analysis:

-

In a cuvette, mix 5.0 mL of 0.2 M PBS buffer (pH 7.4), 1.0 mL of the 500 µM probe stock solution.

-

Add varying concentrations of the Fe³⁺ stock solution.

-

Dilute the mixture to a final volume of 25 mL with EtOH-H₂O (5:5, v/v).

-

Record the fluorescence emission spectra (e.g., λex = 530 nm, λem = 571 nm).

-

-

Cellular Imaging:

-

Culture cells (e.g., L929 or MG-63) in a 96-well plate.

-

Incubate the cells with the probe (e.g., 20 µM) for a specified time (e.g., 30 minutes).

-

Wash the cells with PBS.

-

Incubate the cells with a solution of FeCl₃.

-

Observe the cells using a confocal fluorescence microscope with the appropriate filter sets.

-

Detection of Reactive Oxygen Species (ROS) and Thiols

NBD-based probes are widely used for the detection of reactive oxygen and sulfur species, such as hydrogen sulfide (H₂S) and biothiols (cysteine, homocysteine, glutathione).[7][9][12] Many of these probes operate on a "turn-on" fluorescence mechanism where the reaction of the analyte with the probe leads to a significant increase in fluorescence intensity.

Mechanism of "Turn-On" Thiol Detection

Caption: "Turn-on" fluorescence mechanism for the detection of thiols by an NBD-based probe.

Imaging of Cellular Components: Lipid Droplets

The solvatochromic nature of benzoxadiazole dyes makes them excellent probes for imaging lipid droplets, which are organelles with a highly nonpolar core.[1][13][14]

Experimental Protocol: Lipid Droplet Imaging

-

Cell Culture: Seed cells (e.g., HeLa or HepG2) on glass-bottom dishes and culture to 60-80% confluency.

-

Probe Loading:

-

Prepare a stock solution of the lipophilic benzoxadiazole probe in DMSO.

-

Dilute the stock solution in serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM).

-

Incubate the cells with the probe solution for 15-30 minutes at 37°C.

-

-

Washing: Wash the cells three times with pre-warmed PBS to remove excess probe.

-

Co-staining (Optional): To confirm localization, co-stain with a commercially available lipid droplet stain (e.g., Nile Red).

-

Imaging: Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the benzoxadiazole probe and the co-stain.

Cellular Uptake and Localization Workflow

Caption: A typical experimental workflow for live-cell imaging using benzoxadiazole probes.

Enzyme Activity Assays

Benzoxadiazole derivatives can be incorporated into FRET-based probes for detecting enzyme activity, such as that of caspases, which are key proteases in apoptosis.[4][5][6] In a typical design, a benzoxadiazole fluorophore is paired with a quencher or another fluorophore, separated by a peptide sequence that is a substrate for the target enzyme.

Mechanism of a FRET-based Caspase Probe

Caption: Mechanism of a FRET-based probe for detecting caspase activity.

Conclusion

Benzoxadiazole derivatives represent a cornerstone in the development of fluorescent probes for biological applications. Their tunable photophysical properties, sensitivity to the microenvironment, and versatile chemistry allow for the rational design of probes for a multitude of targets. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers aiming to harness the power of these fluorophores in their scientific endeavors, from fundamental cell biology to high-throughput drug screening. The continued innovation in the design and application of benzoxadiazole-based probes promises to further illuminate the intricate workings of biological systems.

References

- 1. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. De novo labeling and trafficking of individual lipid species in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of fluorescent dual-FRET probe for simultaneous detection of caspase-8 and caspase-9 activities and their relative quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A membrane-bound FRET-based caspase sensor for detection of apoptosis using fluorescence lifetime and total internal reflection microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Discovery of Novel Benzoxadiazole Fluorophores

For Researchers, Scientists, and Drug Development Professionals

The 2,1,3-benzoxadiazole (BOX) scaffold, also known as benzofurazan, is a vital heterocyclic structure in the development of novel fluorophores.[1] Characterized by its flat, bicyclic, and conjugated nature, the benzoxadiazole core is electron-accepting, making it an excellent building block for creating fluorophores with intramolecular charge transfer (ICT) properties.[1][2] These fluorophores are increasingly utilized in bioimaging, sensing, and as components in optoelectronic devices due to their favorable photophysical characteristics, which include strong fluorescence, large Stokes shifts, and high molar extinction coefficients.[1][3][4] This technical guide provides an in-depth overview of recently developed benzoxadiazole-based fluorophores, their quantitative properties, detailed experimental protocols, and the logical workflows behind their discovery and application.

Data Presentation: Photophysical Properties

The photophysical properties of benzoxadiazole derivatives are central to their function. Key parameters include the maximum absorption wavelength (λabs), maximum emission wavelength (λem), molar extinction coefficient (ε), quantum yield (ΦF), and Stokes shift. These properties are often sensitive to solvent polarity, a characteristic feature of ICT dyes.[2][5]

Table 1: Photophysical Properties of D-π-A-π-D Type 2,1,3-Benzoxadiazole Derivatives in Chloroform. [1][6]

| Compound | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε) (L mol-1 cm-1) | Quantum Yield (ΦF) | Stokes Shift (cm-1) |

| 9a | 419 | 494 | ~3.4 x 104 | ~0.5 | 3,738 |

| 9b | 419 | 495 | ~3.4 x 104 | ~0.5 | 3,786 |

| 9c | 419 | 498 | ~3.4 x 104 | ~0.5 | 3,779 |

| 9d | 419 | 497 | ~3.4 x 104 | ~0.5 | 3,782 |

| Data sourced from a study on D-π-A-π-D fluorophores containing a 2,1,3-benzoxadiazole unit. Quantum yields were determined using quinine sulfate as a reference.[1][6] |

Table 2: Photophysical Properties of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine (NBD) Derivatives in Various Solvents. [5]

| Compound | Solvent | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M-1 cm-1) | Quantum Yield (ΦF) (%) | Stokes Shift (nm) |

| 2 | Toluene | 443 | 516 | 27,000 | 95 | 73 |

| 2 | Chloroform | 459 | 530 | 23,000 | 56 | 71 |

| 2 | Acetonitrile | 459 | 540 | 25,000 | 17 | 81 |

| 2 | Water | 472 | 555 | 15,000 | 6 | 83 |

| 4 | Toluene | 472 | 532 | 24,000 | 80 | 60 |

| 4 | Chloroform | 488 | 545 | 19,000 | 38 | 57 |

| 4 | Acetonitrile | 489 | 553 | 21,000 | 10 | 64 |

| 4 | Water | 499 | 584 | 13,000 | 4 | 85 |

| Data showcases the solvatochromic trends of NBD derivatives, with shifts in absorption/emission and changes in quantum yield based on solvent polarity.[5] |

Experimental Protocols

The discovery of novel fluorophores involves a systematic process of synthesis followed by rigorous characterization of their photophysical and electrochemical properties.

This protocol outlines a general synthetic route for fluorophores with a Donor-π-Acceptor-π-Donor (D-π-A-π-D) architecture, where 2,1,3-benzoxadiazole acts as the central acceptor (A).[1][6]

Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide.

-

In a 500-mL flask, create a mixture of 2-nitroaniline (9.0 g, 6.5 mmol), tetrabutylammonium bromide (0.3 g, 1.1 mmol), and diethyl ether (60 mL).

-

Add a potassium hydroxide solution (7 mL, 50% wt) to the mixture.

-

Follow this with the dropwise addition of a sodium hypochlorite solution (130 mL, >10% activated chlorine).

-

Stir the mixture at room temperature for 7 hours.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (CH2Cl2).

-

Combine the organic layers and evaporate the solvent under reduced pressure to yield the product as a yellow solid.[6]

Step 2: Synthesis of 2,1,3-Benzoxadiazole.

-

Place 2,1,3-benzoxadiazole-1-oxide (1.7 g, 13 mmol), triphenylphosphine (4.0 g, 15 mmol), and toluene (150 mL) in a 250 mL flask.

-

Reflux the mixture for 3 hours.

-

After cooling, filter the mixture and evaporate the solvents to obtain the crude product.

-

Purify the material via silica gel chromatography with CH2Cl2 as the eluent to afford 2,1,3-benzoxadiazole as a yellow solid.[1][6]

Step 3: Bromination to 4,7-Dibromo-2,1,3-benzoxadiazole.

-

Place 2,1,3-benzoxadiazole (1.23 g, 10 mmol) and iron powder (0.12 g, 2.0 mmol) in a round-bottom flask and heat to 100°C.

-

Slowly add bromine (1.0 mL, 20 mmol) and maintain the reaction at 110°C for 12 hours.

-

After cooling, dissolve the mixture in CH2Cl2 and treat with sodium bisulfite solution.

-

Extract with CH2Cl2, dry over magnesium sulfate, and evaporate the solvent. Purify by chromatography to yield the dibrominated product.[1]

Step 4: Sonogashira Cross-Coupling Reaction.

-

The final step involves a Sonogashira cross-coupling reaction to link the central 4,7-dibromo-2,1,3-benzoxadiazole acceptor with terminal donor units (e.g., substituted phenylacetylenes).[7]

-

This key step extends the π-conjugation, which is crucial for tuning the fluorophore's optical properties.[7]

Once synthesized, the novel compounds must be characterized to determine their key fluorescent properties.

Instrumentation:

-

UV-Vis Spectrophotometer: To measure absorption spectra and determine the maximum absorption wavelength (λabs) and molar extinction coefficient (ε).

-

Fluorometer/Spectrofluorometer: To measure emission spectra and determine the maximum emission wavelength (λem).

-

Time-Correlated Single Photon Counting (TCSPC) System: To measure fluorescence lifetimes (τf).

General Protocol:

-

Sample Preparation: Prepare dilute solutions of the fluorophore (e.g., 1.0 x 10-5 mol L-1) in a solvent of choice (e.g., chloroform, toluene, water).[1][5]

-

Absorption Measurement: Record the UV-Vis absorption spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law.

-

Emission Measurement: Excite the sample at its absorption maximum (λabs). Record the fluorescence emission spectrum to find λem. The difference between the absorption and emission maxima provides the Stokes shift.[8]

-

Quantum Yield (ΦF) Determination: Measure the quantum yield relative to a well-known standard, such as quinine sulfate (ΦF = 0.55 in 0.5 M H2SO4).[1] The quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of the sample to that of the standard.

-

Fluorescence Lifetime (τf) Measurement: Use a TCSPC instrument to measure the fluorescence decay profile after excitation with a pulsed laser source. The lifetime is determined by fitting the decay curve to an exponential function.[1]